

Trehalose 6,6'-dibehenate CAS number and molecular weight

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Compound of Interest

Compound Name: Trehalose 6,6'-dibehenate

Cat. No.: B1254617

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An In-depth Technical Guide to **Trehalose 6,6'-dibehenate** (TDB)

Introduction

Trehalose 6,6'-dibehenate (TDB) is a synthetic analogue of trehalose-6,6'-dimycolate (TDM), the latter being a well-studied immunostimulatory component found in the cell wall of *Mycobacterium tuberculosis*.^{[1][2]} TDB functions as a potent vaccine adjuvant, capable of inducing robust Th1 and Th17 immune responses.^[3] It is often formulated with cationic liposomes, such as those made with dimethyldioctadecylammonium (DDA), to create a powerful adjuvant system for subunit vaccines.^{[3][4]} This technical guide provides a comprehensive overview of the core physicochemical properties, biological activity, and experimental applications of **Trehalose 6,6'-dibehenate** for researchers, scientists, and professionals in drug development.

Core Data Presentation

The following tables summarize the key quantitative data for **Trehalose 6,6'-dibehenate**.

Table 1: Physicochemical Properties of **Trehalose 6,6'-dibehenate**

Property	Value	Reference
CAS Number	66758-35-8	[1][2][5][6][7]
Molecular Formula	C ₅₆ H ₁₀₆ O ₁₃	[2][5]
Molecular Weight	987.43 g/mol	[1][5][7]
Appearance	White to off-white solid	[8]
Purity	≥95%	[2]
Solubility	DMF: 0.5 mg/mL (with sonication and heating to 60°C)	[5][8]
DMSO: Slightly Soluble	[2]	

Table 2: In Vitro Biological Activity of **Trehalose 6,6'-dibehenate**

Parameter	Experimental Conditions	Result	Reference
Target Receptor	Cell-free assay	Binds to macrophage-inducible C-type lectin (Mincle)	[1] [2]
Cellular Activation	Mouse bone marrow macrophages	Induces nitric oxide (NO) and G-CSF production in a Mincle-dependent manner (at 5 µg/ml)	[2]
Inflammasome Activation	Bone marrow-derived dendritic cells (BMDCs)	Activates inflammasomes and induces IL-1β secretion in a caspase-dependent manner (at 5-300 µg/ml)	[5] [8]
Working Concentration	General in vitro assays	1 - 100 µg/ml	[1]

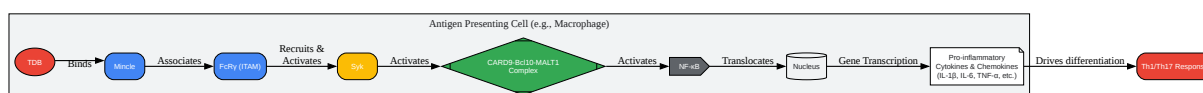
Table 3: In Vivo Adjuvant Activity of **Trehalose 6,6'-dibehenate**

Animal Model & Antigen	Adjuvant Formulation & Dosage	Administration Route & Schedule	Key Outcomes	Reference
C57BL/6j mice with Ag85B-ESAT-6 fusion protein	250 µg DDA liposomes + 25, 50, or 100 µg TDB per dose	Subcutaneous injection, 3 times at 2-week intervals	- Strong, specific Th1-type immune response- High levels of IFN-γ, low levels of IL-5- Elevated IgG2b antibody levels	[5][8]
Mice with H1 antigen (Ag85B-ESAT-6)	250 µg DDA + 50 µg TDB	Subcutaneous footpad injection, 2-3 times at 2-week intervals	- Robust Th1 response with significant IFN-γ production- Adjuvant activity dependent on Myd88, Syk, and Card9	[5][9]
Mice (in vivo inflammation model)	100 µg TDB	Intraperitoneal injection, once	Significantly reduced neutrophil recruitment in an Nlrp3-dependent manner	[5][8]

Signaling Pathway

Trehalose 6,6'-dibehenate exerts its adjuvant effect primarily through the activation of the C-type lectin receptor, Mincle, which is expressed on antigen-presenting cells such as macrophages and dendritic cells.[1][10][11] Upon binding of TDB, Mincle associates with the Fc receptor common γ-chain (FcRγ), which contains an immunoreceptor tyrosine-based activation motif (ITAM).[1][12] This interaction triggers a downstream signaling cascade involving the phosphorylation and activation of spleen tyrosine kinase (Syk).[1][12][13] Activated Syk then

recruits and activates the CARD9-Bcl10-MALT1 complex, leading to the activation of the NF- κ B transcription factor.[1][13] The translocation of NF- κ B to the nucleus results in the transcription of genes encoding pro-inflammatory cytokines and chemokines, such as IL-1 β , IL-6, TNF- α , IFN- γ , and IL-17, which drive the development of Th1 and Th17 cellular immune responses.[3][5][9][10]



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Caption: Mincle-dependent signaling pathway activated by TDB.

Experimental Protocols

Detailed methodologies for key experiments involving **Trehalose 6,6'-dibehenate** are provided below.

Preparation of DDA/TDB Liposomal Adjuvant (CAF01)

This protocol is based on the lipid film hydration method.[9][14][15]

Materials:

- Dimethyldioctadecylammonium bromide (DDA)
- **Trehalose 6,6'-dibehenate** (TDB)
- Chloroform/Methanol (9:1 v/v)
- TRIS base buffer (10 mM, pH 7.4) or sterile distilled water

- Rotary evaporator
- Water bath

Procedure:

- Prepare stock solutions of DDA (e.g., 5 mg/mL) and TDB (e.g., 5 mg/mL) in a chloroform/methanol (9:1 v/v) solvent mixture.[\[15\]](#)
- In a round-bottom flask, combine the DDA and TDB solutions to achieve a desired weight ratio, typically 5:1 (DDA:TDB).[\[15\]](#) For a standard preparation (often referred to as CAF01), this might involve combining 250 µg of DDA with 50 µg of TDB per dose.[\[9\]](#)
- Attach the flask to a rotary evaporator to remove the organic solvent. This process creates a thin lipid film on the inner surface of the flask.
- Further dry the film under a stream of nitrogen gas (N₂) and then under vacuum overnight to remove any residual solvent.[\[14\]](#)
- Hydrate the lipid film with a sterile aqueous buffer (e.g., 10 mM TRIS, pH 7.4) by adding the buffer to the flask and agitating.[\[15\]](#)
- To facilitate the formation of liposomes, heat the suspension to 60-80°C for approximately 20 minutes with continuous stirring.[\[9\]](#)[\[15\]](#)
- Allow the liposomal suspension to cool to room temperature before use. The resulting formulation will be a heterogeneous population of vesicles.[\[16\]](#) This suspension should be used within one day.[\[15\]](#)

In Vivo Immunization Protocol in Mice

This protocol outlines a typical experiment to evaluate the adjuvant effect of DDA/TDB with a model antigen.[\[5\]](#)[\[8\]](#)[\[9\]](#)

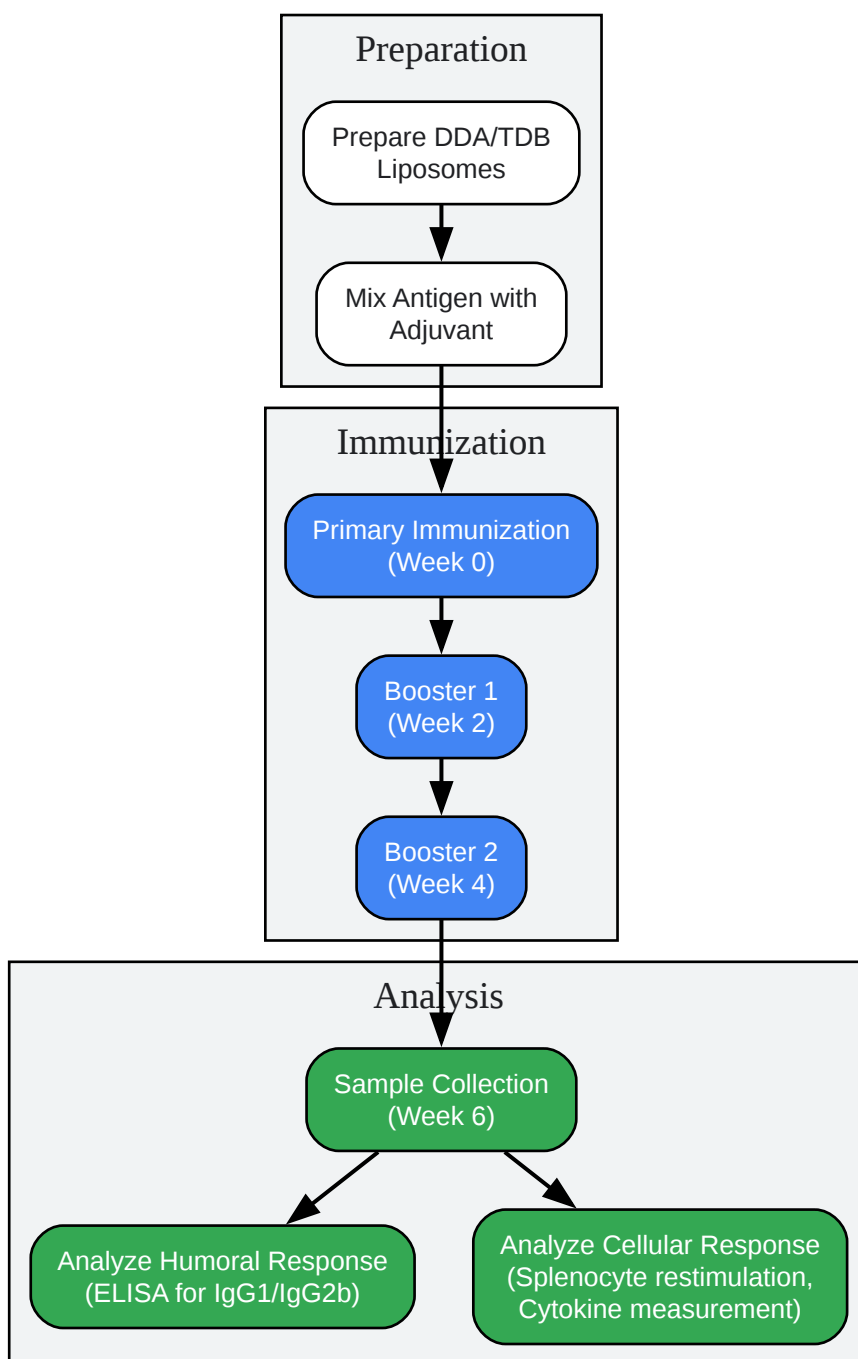
Materials:

- C57BL/6 mice (female, 8-12 weeks old)

- Antigen of interest (e.g., Ag85B-ESAT-6 fusion protein)
- Prepared DDA/TDB liposomal adjuvant
- Phosphate-buffered saline (PBS) or Tris buffer
- Syringes and needles for subcutaneous injection

Procedure:

- Prepare the vaccine formulation by mixing the antigen solution with the DDA/TDB liposomal suspension shortly before injection. A typical dose might contain 2 µg of antigen in a total volume of 100-200 µL.[\[9\]](#)
- Divide mice into experimental groups (e.g., Antigen only, Antigen + DDA, Antigen + DDA/TDB).
- Immunize each mouse subcutaneously (s.c.), for example, at the base of the tail or in the footpad.[\[5\]](#)[\[8\]](#)[\[9\]](#)
- Administer booster immunizations as required by the experimental design, typically 2-3 injections are given at two-week intervals.[\[5\]](#)[\[8\]](#)[\[9\]](#)
- Two weeks after the final immunization, collect samples (e.g., blood for serum antibody analysis, spleens for T-cell response analysis).



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Caption: Experimental workflow for in vivo adjuvant testing.

Assessment of T-cell Mediated Immune Response

This protocol describes the restimulation of splenocytes to measure antigen-specific cytokine production.

Materials:

- Spleens from immunized mice
- RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin
- Antigen of interest
- 96-well cell culture plates
- CO₂ incubator (37°C, 5% CO₂)
- ELISA kits for IFN-γ and IL-5 (or other cytokines of interest)

Procedure:

- Aseptically harvest spleens from mice two weeks after the final immunization.
- Prepare single-cell suspensions by mechanical disruption of the spleens through a 70 μm cell strainer.
- Lyse red blood cells using an ACK lysis buffer and wash the remaining splenocytes with RPMI medium.
- Count the cells and adjust the concentration to 2×10^6 cells/mL in complete RPMI medium.
- Plate 100 μL of the cell suspension (2×10^5 cells) into each well of a 96-well plate.
- Add 100 μL of medium containing the specific antigen (e.g., at 5 μg/mL) to stimulate the cells. Include negative controls (medium only) and positive controls (e.g., Concanavalin A).
- Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
- After incubation, centrifuge the plates and collect the supernatants.

- Measure the concentration of cytokines (e.g., IFN- γ , IL-5) in the supernatants using commercially available ELISA kits according to the manufacturer's instructions. A high IFN- γ to IL-5 ratio is indicative of a Th1-biased response.[5][8]

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